molecular formula C11H10Cl2N2O3 B070899 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride CAS No. 179688-54-1

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride

Cat. No.: B070899
CAS No.: 179688-54-1
M. Wt: 289.11 g/mol
InChI Key: DSYIUUXIRMLRQU-UHFFFAOYSA-N
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Scientific Research Applications

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride typically involves a series of chemical reactions starting from basic precursors. One common method includes the nucleophilic attack by potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol on 1-bromo-3-chloropropane, followed by cyclization, nitration, reduction, and chlorination steps to introduce the chloro and methoxy groups at specific positions on the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Cyclization: Formation of a ring structure from a linear molecule.

    Halogenation: Introduction of halogen atoms into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include potassium salts, bromine, and chlorinating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified for specific applications.

Mechanism of Action

The mechanism of action of 4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-chloro-7-methoxyquinazolin-6-yl) acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3.ClH/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYIUUXIRMLRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621627
Record name 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179688-54-1
Record name 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethylformamide (0.25 ml) was added dropwise to a solution of 6-acetoxy-7-methoxy-3,4-dihydro-quinazolin-4-one (13.8 g, 59.0 mmol) in thionyl chloride (150 ml) and the reaction was heated at reflux for 1.5 hours. The reaction was cooled, excess thionyl chloride was removed in vacuo and the residue was azeotroped with toluene (2×50 ml) to remove the last of the thionyl chloride. Drying in vacuo yielded 4-chloro-6-acetoxy-7-methoxyquinazoline hydrochloride (14.7 g, 87% yield) as a beige solid, which was used without further purification:
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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